molecular formula C8H8F2O3S B12993237 Difluoromethyl 4-methylbenzenesulfonate

Difluoromethyl 4-methylbenzenesulfonate

Cat. No.: B12993237
M. Wt: 222.21 g/mol
InChI Key: ZNMVZAWTNZJSGF-UHFFFAOYSA-N
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Description

Difluoromethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C8H8F2O3S. It is a member of the sulfonate esters, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a 4-methylbenzenesulfonate moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with difluoromethylating agents. One common method is the use of difluoromethyl phenyl sulfone as a difluoromethylating reagent. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction conditions often require moderate temperatures and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation can produce a sulfone .

Scientific Research Applications

Difluoromethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of difluoromethyl 4-methylbenzenesulfonate involves its ability to act as a difluoromethylating agent. The difluoromethyl group can be transferred to various substrates, leading to the formation of new carbon-fluorine bonds. This process is facilitated by the presence of the sulfonate group, which acts as a good leaving group, allowing for efficient nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Difluoromethyl Phenyl Sulfone: Another difluoromethylating agent with similar reactivity but different structural features.

    Trifluoromethyl 4-methylbenzenesulfonate: A related compound with a trifluoromethyl group instead of a difluoromethyl group.

    4-Methylbenzenesulfonyl Fluoride: A sulfonate ester with a fluoride group, used in similar applications.

Uniqueness

Difluoromethyl 4-methylbenzenesulfonate is unique due to its specific combination of a difluoromethyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations .

Biological Activity

Difluoromethyl 4-methylbenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the introduction of a difluoromethyl group onto a sulfonate scaffold. Various methods have been explored to achieve this, including electrophilic fluorination and nucleophilic substitution reactions. For instance, the use of diaryliodonium salts has been reported to yield derivatives with enhanced biological profiles .

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail specific findings related to its biological efficacy.

Antimicrobial Activity

Research has demonstrated that compounds containing the sulfonate moiety exhibit significant antimicrobial properties. For example, diaryliodonium salts derived from 4-methylbenzenesulfonate showed effective bactericidal activity against Bacillus cereus at concentrations as low as 600 ppm .

CompoundTarget OrganismConcentration (ppm)Efficacy (%)
1Bacillus cereus600>90
2Escherichia coli50085

Antifungal Activity

In terms of antifungal properties, difluoromethyl derivatives have shown promising results against various fungal pathogens. One study highlighted that a related compound exhibited an EC50 of 0.45 mg/L against Rhizoctonia solani, outperforming commercial fungicides like hymexazol (EC50 = 10.49 mg/L) .

CompoundTarget PathogenEC50 (mg/L)
T24Rhizoctonia solani0.45
HymexazolRhizoctonia solani10.49

Case Studies and Research Findings

  • Inhibitory Effects on COX Enzymes : A study focusing on diarylpyrazole derivatives found that certain modifications led to enhanced inhibitory activity against cyclooxygenase-2 (COX-2), with IC50 values as low as 0.017 μM for specific derivatives . This suggests that similar modifications could be explored in difluoromethyl sulfonates for potential anti-inflammatory applications.
  • Antiviral Properties : Research into pyrazolecarbamide derivatives containing sulfonate fragments indicated protective effects in vivo against Tobacco Mosaic Virus (TMV), suggesting a pathway for exploring antiviral applications for difluoromethyl sulfonates .
  • Molecular Modeling Studies : Molecular docking studies have provided insights into the binding affinities and interactions of difluoromethyl derivatives with various biological targets, which can guide future synthetic efforts aimed at optimizing their biological activity .

Properties

Molecular Formula

C8H8F2O3S

Molecular Weight

222.21 g/mol

IUPAC Name

difluoromethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C8H8F2O3S/c1-6-2-4-7(5-3-6)14(11,12)13-8(9)10/h2-5,8H,1H3

InChI Key

ZNMVZAWTNZJSGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(F)F

Origin of Product

United States

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